2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group on the pyridine ring.
Preparation Methods
The synthesis of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the trifluoromethyl group and the pyrimidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrimidine rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: This compound has been investigated for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its neuroprotective and anti-inflammatory effects . The compound may also modulate signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can be compared with other similar compounds, such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl-pyridine moiety but lacks the pyrimidine ring, which may result in different biological activities.
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl-pyridine structure but with an amino group instead of the piperazine and pyrimidine rings.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring substituted with a pyridine moiety, similar to the target compound, but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c15-14(16,17)12-10-11(2-5-18-12)21-6-8-22(9-7-21)13-19-3-1-4-20-13/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTRAKPFRQOJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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